1-(3-Methylpyridin-4-YL)-1,4-diazepane

描述

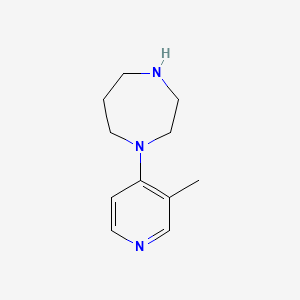

Structure

3D Structure

属性

IUPAC Name |

1-(3-methylpyridin-4-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-10-9-13-5-3-11(10)14-7-2-4-12-6-8-14/h3,5,9,12H,2,4,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGINBDYFBDUALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649722 | |

| Record name | 1-(3-Methylpyridin-4-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915919-81-2 | |

| Record name | 1-(3-Methylpyridin-4-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Methodologies for 1 3 Methylpyridin 4 Yl 1,4 Diazepane and Analogous Structures

Established Synthetic Routes for 1,4-Diazepane Scaffold Construction

The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. These routes often involve the formation of the seven-membered ring through cyclization reactions or the modification of existing cyclic structures.

Ring-Closing Reactions for Seven-Membered Heterocycles

The construction of the 1,4-diazepane framework frequently relies on intramolecular cyclization reactions to form the seven-membered ring. A common and effective strategy involves the reductive amination of dicarbonyl compounds with diamines, followed by cyclization. Another powerful approach is the use of domino reactions, which allow for the formation of multiple bonds in a single synthetic operation, offering a step- and atom-economical pathway to the diazepane core. For instance, a domino process starting from 1,2-diamines and alkyl 3-oxohex-5-enoates can generate the 1,4-diazepane scaffold efficiently.

Intramolecular C-N bond formation is another cornerstone of diazepane synthesis. Palladium-catalyzed cyclization of substrates containing both an amine and a suitable leaving group on the same molecule has proven to be a versatile method. rsc.org For example, the cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates proceeds via π-allylpalladium intermediates to afford seven-membered benzodiazepine (B76468) cores, a strategy that can be adapted for diazepanes. rsc.org Furthermore, ring-closure metathesis (RCM) using Grubbs' catalyst has been employed to form unsaturated diazepine (B8756704) derivatives, which can then be reduced to the saturated 1,4-diazepane ring.

The intramolecular Paal-Knorr reaction represents another classical yet effective method, where a 1,4-dicarbonyl compound is condensed with a diamine to furnish the heterocyclic ring. harvard.edu Modifications of this approach, such as using furan ring opening followed by reductive cyclization, have expanded the utility of this reaction for creating complex, fused pyrrolo-diazepine systems. harvard.edu

| Ring-Closing Strategy | Key Reactants | Catalyst/Reagent | Product Type |

| Reductive Amination/Cyclization | Dicarbonyl, Diamine | Reducing Agent (e.g., NaBH4) | 1,4-Diazepane |

| Domino Reaction | 1,2-Diamine, Alkyl 3-oxohex-5-enoate | - | 1,4-Diazepane |

| Intramolecular C-N Coupling | N-Tosyl-disubstituted aminobenzylamine, Propargylic carbonate | Palladium Catalyst | Benzo-fused Diazepine |

| Ring-Closure Metathesis | Diene-containing diamine derivative | Grubbs' Catalyst | Unsaturated Diazepine |

| Intramolecular Paal-Knorr | 1,4-Dicarbonyl, Diamine | Acid/Heat | Diazepine |

Stereoselective and Asymmetric Synthesis of Chiral Diazepanes

The introduction of chirality into the 1,4-diazepane scaffold is of significant interest for pharmaceutical applications. Asymmetric synthesis of these heterocycles can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

One prominent method is copper-catalyzed asymmetric intramolecular reductive cyclization. This approach, using substrates like 2'-vinyl-biaryl-2-imines, allows for the synthesis of seven-membered bridged biarylamines with high diastereo- and enantioselectivities. nih.govnih.gov The use of chiral ligands, such as Ph-BPE, is crucial for inducing the desired stereochemistry. nih.govnih.gov

Another strategy involves the use of chiral pool starting materials. For example, enantiomerically pure amino acids can be elaborated into linear precursors that are then cyclized to form chiral 1,4-diazepanes. The key ring-forming step can be an intramolecular amide bond formation.

Chromatographic resolution of racemic mixtures of diazepane derivatives using chiral stationary phases (CSPs) is also a viable method to obtain single enantiomers, particularly for atropisomeric compounds where rotation around a single bond is restricted. nih.gov

| Asymmetric Strategy | Substrate Type | Catalyst/Method | Key Feature |

| Cu-catalyzed Reductive Cyclization | 2'-vinyl-biaryl-2-imines | CuI / Chiral Ligand (e.g., Ph-BPE) | High diastereo- and enantioselectivity |

| Chiral Pool Synthesis | Amino Acids | Intramolecular amidation | Utilizes readily available chiral starting materials |

| Chiral Resolution | Racemic diazepanes | Chiral Stationary Phase (CSP) Chromatography | Separation of enantiomers |

Functionalization Techniques for Pyridine (B92270) Derivatives

To synthesize the target molecule, a pyridine ring with a methyl group at the 3-position and a point of attachment for the diazepane at the 4-position is required. This necessitates regioselective functionalization of the pyridine core.

Regioselective Substitution Patterns of the Pyridine Ring

The pyridine ring is electron-deficient, which dictates its reactivity towards substitution reactions. Electrophilic aromatic substitution (e.g., nitration, sulfonation) is generally difficult and, when it occurs, typically directs to the 3-position. nih.gov Conversely, nucleophilic aromatic substitution (SNAr) and radical substitutions preferentially occur at the 2- and 4-positions. nih.gov

For the synthesis of a 3,4-disubstituted pyridine, a multi-step approach is often necessary. One strategy involves the use of pyridyne intermediates. The generation of a 3,4-pyridyne allows for the sequential addition of two different functional groups at the 3- and 4-positions with high regioselectivity. wikipedia.orgresearchgate.netacs.org Another powerful technique is the use of blocking groups. A temporary group can be installed to direct a Minisci-type radical alkylation to the C-4 position, after which the blocking group is removed. nih.gov

Directed ortho-metalation (DoM) is another key strategy. A directing group on the pyridine ring can facilitate deprotonation at an adjacent position, allowing for the introduction of an electrophile. While typically used for ortho-functionalization, clever manipulation of directing groups and reaction pathways can lead to more complex substitution patterns.

| Functionalization Method | Position(s) Targeted | Key Intermediates/Reagents | Notes |

| Electrophilic Aromatic Substitution | 3-position | Strong acids (e.g., H2SO4, HNO3) | Generally sluggish on unsubstituted pyridine |

| Nucleophilic Aromatic Substitution (SNAr) | 2- and 4-positions | Halopyridines, Nucleophiles | Requires an activating group for facile reaction |

| Pyridyne Chemistry | Adjacent positions (e.g., 3,4) | Pyridylsilyltriflates, Fluoride source | Allows for difunctionalization |

| Minisci Reaction with Blocking Group | 4-position | Radical precursors, Blocking group | Enables C-H functionalization |

Introduction and Modification of Alkyl Groups on the Pyridine Moiety

The introduction of the 3-methyl group can be achieved through various methods. If starting from an appropriately substituted precursor, such as 3-picoline (3-methylpyridine), the challenge then becomes the selective functionalization of the 4-position.

Alternatively, a methyl group can be introduced onto a pre-functionalized pyridine ring. For instance, a meta-selective C-H methylation of pyridines can be achieved via a dearomatization-rearomatization strategy, using reagents like paraformaldehyde. nih.govresearchgate.net Cross-coupling reactions, such as the Suzuki or Negishi reaction, can also be employed to install a methyl group if a suitable halo- or organometallic pyridine derivative is available.

Alkylation of pyridine N-oxides is another effective strategy. The N-oxide activates the ring towards both electrophilic and nucleophilic attack. Reaction with Grignard reagents or other organometallics often leads to substitution at the 2-position, but the regioselectivity can be influenced by the reaction conditions and other substituents. researchgate.net

Coupling Methodologies for Pyridine-Diazepane Conjugation

The final and critical step in the synthesis of 1-(3-Methylpyridin-4-yl)-1,4-diazepane is the formation of the C-N bond between the 4-position of the pyridine ring and one of the nitrogen atoms of the 1,4-diazepane. The two most prominent methods for this transformation are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the attack of a nucleophile (the diazepane nitrogen) on an aromatic ring that is substituted with a good leaving group (e.g., F, Cl, Br) and is activated by electron-withdrawing groups. For pyridine, the ring nitrogen itself acts as an activating group, making 4-halopyridines susceptible to SNAr. 4-Fluoropyridines are generally more reactive than 4-chloropyridines in SNAr reactions. nih.gov The reaction is typically carried out in the presence of a base to deprotonate the diazepane nitrogen, increasing its nucleophilicity. To achieve mono-substitution on the symmetric 1,4-diazepane, one of the nitrogen atoms is often protected with a suitable protecting group (e.g., Boc, Cbz) prior to the coupling reaction.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for forming C-N bonds. wikipedia.org It allows for the coupling of a wide range of amines with aryl halides or triflates under relatively mild conditions. A 4-chloro- or 4-bromo-3-methylpyridine would be a suitable substrate for this reaction. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand (e.g., Xantphos, RuPhos), and a base (e.g., Cs2CO3, NaOt-Bu). researchgate.net Similar to the SNAr approach, mono-protection of the 1,4-diazepane is essential to prevent double arylation. The choice of ligand is often critical for achieving high yields and can be substrate-dependent.

| Coupling Method | Pyridine Substrate | Diazepane Substrate | Key Reagents |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Fluoro-3-methylpyridine or 4-Chloro-3-methylpyridine | Mono-protected 1,4-diazepane | Base (e.g., K2CO3, Et3N) |

| Buchwald-Hartwig Amination | 4-Chloro-3-methylpyridine or 4-Bromo-3-methylpyridine | Mono-protected 1,4-diazepane | Pd catalyst, Phosphine ligand, Base |

N-Arylation Reactions for Amine-Heterocycle Linkage

N-arylation reactions are fundamental transformations in organic chemistry, crucial for constructing the C-N bonds that are ubiquitous in pharmaceuticals and biologically active compounds. The palladium-catalyzed Buchwald-Hartwig amination is a premier method for this purpose. wikipedia.org This reaction facilitates the coupling of amines with aryl halides or triflates. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. wikipedia.org The development of specialized bidentate phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), has been instrumental in expanding the reaction's scope to include a wide variety of amines and aryl halides, often leading to higher yields and faster reaction rates. wikipedia.org

Beyond palladium catalysis, other methods for N-arylation include copper-catalyzed reactions and direct C-H arylation. mdpi.combeilstein-journals.org Nucleophilic Aromatic Substitution (SNAr) is another viable pathway, particularly when the aromatic ring is electron-deficient, as is the case with pyridine derivatives. nih.gov In SNAr, a potent nucleophile, such as an amine, directly displaces a leaving group on the aromatic ring without the need for a metal catalyst.

Specific Approaches for Attaching 3-Methylpyridin-4-YL to the 1,4-Diazepane Nitrogen

The synthesis of the target compound, this compound, can be strategically achieved through established N-arylation methodologies.

Buchwald-Hartwig Amination: This is a highly effective approach. The reaction would involve coupling 1,4-diazepane, or more commonly, a mono-protected variant like 1-Boc-1,4-diazepane, with an appropriately substituted pyridine, such as 4-chloro-3-methylpyridine or 4-bromo-3-methylpyridine. The use of a mono-protected diazepane prevents undesired diarylation. A typical reaction setup would employ a palladium source like tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], a phosphine ligand such as (±)-BINAP, and a strong base like sodium tert-butoxide (NaOtBu) in an inert solvent like toluene, with heating. wikipedia.orgchemspider.com Following the coupling reaction, the protecting group (e.g., Boc) is removed under acidic conditions to yield the final product.

Nucleophilic Aromatic Substitution (SNAr): An alternative, catalyst-free approach is SNAr. This method relies on the electrophilic nature of the pyridine ring, which is enhanced by the ring nitrogen. A 4-halo-3-methylpyridine, particularly 4-fluoro-3-methylpyridine (as fluoride is an excellent leaving group in SNAr), can react directly with 1,4-diazepane. The reaction is typically performed at elevated temperatures in a polar aprotic solvent. The diazepane acts as the nucleophile, attacking the C4 position of the pyridine ring and displacing the halide.

Table 1: Proposed Synthetic Routes for this compound

| Methodology | Reactant 1 | Reactant 2 | Key Reagents & Conditions | Advantages |

| Buchwald-Hartwig Amination | 1-Boc-1,4-diazepane | 4-Bromo-3-methylpyridine | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 80-100°C | High functional group tolerance, broad substrate scope, generally high yields. |

| Nucleophilic Aromatic Substitution (SNAr) | 1,4-Diazepane | 4-Fluoro-3-methylpyridine | DMSO or other polar aprotic solvent, >100°C | Metal-free, avoids catalyst cost and contamination. |

Advanced Synthetic Methodologies for Library Generation

The generation of compound libraries containing the diazepane scaffold is a key strategy in drug discovery for exploring structure-activity relationships. Advanced synthetic methods that allow for rapid and diverse production are highly valuable.

Multicomponent Reactions Incorporating Diazepane Scaffolds

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step, combining three or more reactants in a one-pot synthesis. mdpi.com This approach offers significant advantages in efficiency and atom economy for library generation. Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), have proven effective for accessing large chemical spaces for benzodiazepine scaffolds, which are structurally analogous to diazepanes. nih.govacs.org An Ugi reaction can combine an amine, a ketone, a carboxylic acid, and an isocyanide, followed by a deprotection and cyclization step to form the seven-membered diazepine ring. nih.gov This strategy allows for the introduction of four points of diversity in a single, efficient process. Another innovative MCR is the rhodium-catalyzed [5+2] cycloaddition reaction between pyridines and 1-sulfonyl-1,2,3-triazoles, which directly yields the 1,4-diazepine core structure. acs.orgnih.gov

Catalyst Development for Efficient Diazepane Synthesis

Catalyst innovation is crucial for developing efficient and practical syntheses of diazepane derivatives.

Palladium Catalysts: As discussed, palladium complexes are central to N-arylation reactions like the Buchwald-Hartwig amination. The evolution of highly active and stable catalysts through ligand design has enabled these reactions to proceed under milder conditions with lower catalyst loadings. benthamdirect.commdpi.com

Copper Catalysts: Copper-based catalysts, often used with ligands like N,N-dimethylglycine, provide a milder and sometimes more economical alternative to palladium for intramolecular C-N cross-coupling reactions, which can be used to form fused diazepine ring systems. mdpi.com

Heteropolyacids (HPAs): These are a class of strong Brønsted acid catalysts, such as Keggin-type H₃PW₁₂O₄₀. They have been used effectively for the synthesis of 1,4-diazepine derivatives from enaminones. HPAs are advantageous due to their high catalytic activity, shorter reaction times, high yields, and potential for reuse, making them an environmentally friendly option. nih.gov

Rhodium Catalysts: Rhodium(I) complexes have been developed for the direct arylation of pyridines, offering an alternative strategy for forming the key C-C or C-N bonds in related heterocyclic structures. nih.gov

Table 2: Catalysts in Diazepane and Analogue Synthesis

| Catalyst Type | Example | Application | Key Advantages |

| Palladium | Pd₂(dba)₃ / BINAP | Buchwald-Hartwig N-Arylation | Broad scope, high efficiency, well-established. wikipedia.orgchemspider.com |

| Copper | CuI / N,N-dimethylglycine | Intramolecular C-N Coupling | Mild conditions, lower cost than palladium. mdpi.com |

| Heteropolyacid | H₃PW₁₂O₄₀ | Condensation/Cyclization | High acidity, reusability, short reaction times. nih.gov |

| Rhodium | Rh(I) complexes | Direct Arylation | C-H activation, atom economy. nih.gov |

Academic Techniques for Structural Elucidation of Novel Diazepane Compounds

The unambiguous confirmation of the chemical structure of newly synthesized compounds is a cornerstone of chemical research. A suite of spectroscopic techniques is employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Through ¹H NMR, ¹³C NMR, and various 2D techniques, the precise connectivity and chemical environment of each atom can be determined. nih.gov

For this compound, the NMR spectra would exhibit characteristic signals confirming its structure:

¹H NMR Spectrum: The spectrum would show distinct regions. The aromatic region (δ ≈ 7.0–8.5 ppm) would contain signals for the three protons on the pyridine ring. The aliphatic region would be more complex, with signals for the methylene protons of the seven-membered diazepane ring (δ ≈ 2.8–4.0 ppm). The protons on the carbons adjacent to the nitrogen atoms (C2, C3, C5, C7) would be deshielded and appear further downfield. Due to the conformational flexibility of the diazepane ring, these signals often appear as complex multiplets. mdpi.com A sharp singlet for the methyl group on the pyridine ring would be expected in the upfield region (δ ≈ 2.2–2.5 ppm).

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum would show signals for each unique carbon atom. The pyridine carbons would resonate at low field (δ ≈ 120–160 ppm). The diazepane methylene carbons would appear in the aliphatic region (δ ≈ 45–60 ppm), while the methyl carbon would give a signal at high field (δ ≈ 15–20 ppm). mdpi.com

2D NMR Techniques: To resolve ambiguities, 2D NMR experiments are essential. COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the pyridine and diazepane rings. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the connection between the C4 of the pyridine ring and the N1 of the diazepane ring. mdpi.comresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Notes |

| Pyridine-H2, H5, H6 | 7.0 - 8.5 (multiplets) | - | Three distinct signals in the aromatic region. |

| Pyridine-C2, C3, C4, C5, C6 | - | 120 - 160 | Five distinct signals expected. |

| Pyridine-CH₃ | ~2.3 (singlet) | ~18 | Characteristic methyl group signal. |

| Diazepane-H2, H3, H5, H7 | 2.8 - 4.0 (multiplets) | - | Complex signals due to ring conformation and proximity to N atoms. |

| Diazepane-C2, C3, C5, C7 | - | 45 - 60 | Methylene carbons adjacent to nitrogen. |

| Diazepane-C6 | - | ~33 | Methylene carbon not directly adjacent to the pyridine-linked nitrogen. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In the analysis of this compound and its analogs, mass spectrometry provides crucial information for confirming the identity and purity of the synthesized compounds.

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecule forms a molecular ion (M+•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments serves as a molecular fingerprint, offering valuable insights into the compound's structure.

For a compound like this compound, the fragmentation pattern would be expected to show cleavages at the bonds of the diazepine ring and the bond connecting the pyridine ring to the diazepine moiety. The stability of the resulting fragments, such as the formation of resonant-stabilized pyridinium ions, will dictate the major fragmentation pathways.

As a specific example from a structurally related class of compounds, the mass spectrum of 3-aminopyridine shows a prominent molecular ion peak. nist.gov The fragmentation of this simpler analog can help to predict the behavior of the substituted pyridine portion of the target molecule.

Below is a representative table of potential fragments that could be observed in the mass spectrum of an aminopyridine analog.

Table 1: Representative Mass Spectrometry Fragmentation Data for an Aminopyridine Analog

| m/z Ratio | Proposed Fragment Ion | Structural Assignment |

|---|---|---|

| 94 | [C₅H₆N₂]⁺ | Molecular Ion |

| 67 | [C₄H₅N]⁺ | Loss of HCN |

| 66 | [C₄H₄N]⁺ | Loss of N₂H₂ |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. This method provides precise information on bond lengths, bond angles, and the absolute stereochemistry and conformation of a molecule. For complex structures like this compound and its analogs, X-ray crystallography can confirm the connectivity of atoms and reveal the spatial arrangement of the molecule in the solid state.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data is then used to construct an electron density map, from which the positions of the individual atoms can be determined. This allows for the complete elucidation of the molecular structure.

In the context of analogous structures, crystallographic studies on aminopyridine derivatives have provided detailed structural information. For instance, the crystal structure of N′-aminopyridine-2-carboximidamide reveals a nearly planar arrangement of the non-hydrogen atoms and a network of intermolecular hydrogen bonds. nih.govresearchgate.net Similarly, studies on benzodiazepines, which also contain a seven-membered diazepine ring, show a characteristic boat conformation for this ring system. nih.gov

The data obtained from X-ray crystallography is typically presented in a standardized format, including the crystal system, space group, and unit cell dimensions. Below is a table with representative crystallographic data for an analogous heterocyclic compound.

Table 2: Representative X-ray Crystallography Data for an Analogous Diazepine Compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.589(3) |

| b (Å) | 12.012(4) |

| c (Å) | 9.043(3) |

| α (°) | 90 |

| β (°) | 105.98(3) |

| γ (°) | 90 |

| Volume (ų) | 896.7(5) |

This data provides a fundamental description of the crystal lattice and the arrangement of molecules within it.

Pharmacological Profiling and Biological Activity Investigation of 1 3 Methylpyridin 4 Yl 1,4 Diazepane and Its Derivatives

Broad-Spectrum Biological Activity of Diazepanes and Pyridines

The diazepine (B8756704) and pyridine (B92270) nuclei are foundational to a wide array of therapeutic agents, demonstrating a vast range of biological effects. semanticscholar.orgdntb.gov.ua Their structural versatility allows for the development of derivatives with activities spanning from anticancer to central nervous system modulation. nih.govresearchgate.net

Anticancer Activity Studies

The seven-membered diazepine ring and its derivatives, particularly the nih.govnih.gov-benzodiazepine class, have shown notable potential as anticancer agents. researchgate.net This activity is a significant shift from their traditional role as CNS-acting drugs. researchgate.net Research has demonstrated that certain diazepine derivatives exhibit antiproliferative properties against various cancer cell lines. researchgate.net

Studies on diazepam, a well-known benzodiazepine (B76468), have indicated that it can induce apoptosis, inhibit cell proliferation, and modulate cell cycle dynamics in cancers such as glioblastoma, lung, and breast cancer. blrcl.orgaithor.com It has also shown the ability to work synergistically with conventional chemotherapy agents. blrcl.orgaithor.com Other novel 1,4-benzodiazepine (B1214927) derivatives have been synthesized and evaluated for their ability to inhibit tumor cell proliferation, with some compounds showing selectivity for melanoma cell lines known for chemotherapy resistance. researchgate.net For example, one study found that a diazepine derivative induced cell cycle arrest in the G2-M phase in a manner comparable to doxorubicin (B1662922). researchgate.net Another study highlighted that certain diazepine and oxazepine derivatives could be potential cancer treatments based on in-silico and in-vitro studies against cell lines like HCT-116, HepG2, and MCF-7. dntb.gov.ua

| Compound Class | Activity | Affected Cancer Cell Lines/Models | Mechanism/Effect | Reference |

|---|---|---|---|---|

| Diazepam (a benzodiazepine) | Antitumor | Glioblastoma, lung cancer, breast cancer, blood cancer, colorectal cancer | Induces apoptosis, inhibits cell proliferation, modulates oxidative stress and cell cycle. | blrcl.orgaithor.com |

| Novel 1,4-Benzodiazepine Derivatives | Antiproliferative | Melanoma, Hep3B | Induces G2-M phase cell cycle arrest. | researchgate.net |

| Diazepine and Oxazepine Derivatives | Anticancer | HCT-116, HepG2, MCF-7 | High binding energy against Hedgehog signaling pathway proteins (SMO, SUFU/GLI-1). | dntb.gov.ua |

| Pyrrolo nih.govnih.govbenzodiazepines | Antitumor | Sarcoma 180, Heps (liver cancer) | Sequence-selective DNA interactive agents. | researchgate.net |

Antimicrobial and Antiviral Properties

The pyridine nucleus is a key component in many compounds exhibiting significant antimicrobial and antiviral activity. nih.gov Its presence can improve water solubility and therapeutic properties. nih.gov Derivatives of pyridine have been synthesized and tested against a wide range of pathogens.

For instance, a series of C-2 and C-6 substituted pyridines showed modest in vitro activity against Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus mutans, and Candida albicans. researchgate.net In another study, novel anaephene derivatives, which are alkyl pyridinol compounds, displayed potent antibacterial activity against various S. aureus strains, including methicillin-resistant S. aureus (MRSA). mdpi.com The introduction of a nitrogen atom in the pyridine headgroup was noted to potentially increase hydrophilicity and reduce cytotoxicity to mammalian cells compared to related natural products. mdpi.com Other research has explored thienopyridine and pyridothienopyrazole derivatives, finding several compounds to be highly active antimicrobial agents. nih.gov The broad utility of the pyridine scaffold is also seen in compounds like 1,3,4-oxadiazoles, which can act as antibacterial agents against agricultural pathogens like Xanthomonas oryzae. mdpi.com

| Compound Class | Target Microorganisms | Activity Noted | Reference |

|---|---|---|---|

| C-2 and C-6 Substituted Pyridines | P. aeruginosa, S. aureus, S. mutans, C. albicans | Modest in vitro bacteriostatic/bactericidal activity. | researchgate.net |

| Alkyl Pyridinol Compounds (Anaephene derivatives) | Gram-positive bacteria, including MRSA | Potent antibacterial activity with reduced cytotoxicity. | mdpi.com |

| Mannich pyrol-pyridine bases | E. coli, S. typhi, B. subtilis, A. oryzae, A. fumigates | Moderate antimicrobial activity. | nih.govopenaccessjournals.com |

| Thienopyridine and Pyridothienopyrazole Derivatives | Not specified | Identified as most active antimicrobial compounds in the series. | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Compounds containing diazepine and pyridine structures have demonstrated significant anti-inflammatory and immunomodulatory properties. Diazepam, for example, has been shown to possess anti-inflammatory effects in various experimental models. primescholars.com It can reduce paw edema in acute inflammation models and decrease levels of pro-inflammatory markers like C-reactive protein while increasing anti-inflammatory markers like IL-10. primescholars.comnih.gov

Studies on experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, found that diazepam treatment ameliorated clinical signs of the disease. frontiersin.orgnih.gov It reduced the infiltration of inflammatory cells into the central nervous system and decreased the production of inflammatory cytokines such as IFN-γ and IL-17. frontiersin.orgnih.gov This immunomodulatory effect is linked to the ability of diazepam to interfere with the activation of innate immune cells like macrophages and dendritic cells, shifting them towards an anti-inflammatory profile. frontiersin.org Certain pyridine alkaloids have also shown moderate inhibitory properties against microglial nitric oxide inflammation. nih.gov

| Compound | Model/System | Observed Effect | Reference |

|---|---|---|---|

| Diazepam | Carrageenan-induced Paw Edema (acute inflammation) | Significant reduction in paw edema and serum NOx levels. | primescholars.com |

| Diazepam | Adjuvant-induced Arthritis (chronic inflammation) | Reduced paw thickness and C-reactive protein; increased serum albumin. | primescholars.com |

| Diazepam | LPS-induced septic shock | Reduced death rate; shifted cytokine production to an anti-inflammatory profile (increased IL-10). | frontiersin.org |

| Diazepam | Experimental Autoimmune Encephalomyelitis (EAE) | Ameliorated clinical signs; reduced inflammatory cells in CNS; decreased IFN-γ and IL-17. | frontiersin.orgnih.gov |

| (2S)-N-hydroxybenzylanabasine (Pyridine alkaloid) | Microglial cells | Moderate inhibition of nitric oxide inflammation. | nih.gov |

Central Nervous System (CNS) Activity (e.g., Anxiolytic, Anticonvulsant)

Both diazepine and pyridine scaffolds are integral to many drugs targeting the central nervous system. semanticscholar.orgresearchgate.net 1,4-Diazepine derivatives are known for a range of biological activities including anxiolytic and anticonvulsant effects. semanticscholar.orgdntb.gov.ua For example, a study on annulated pyrrolo nih.govnih.govbenzodiazepines found that one derivative, PBDT 13, exhibited potent anticonvulsant, sedative, and anxiolytic effects comparable to diazepam. mdpi.com

Pyridine derivatives have also been extensively studied for their CNS activities. researchgate.netjchemrev.com They can act on various receptors, including GABA-A and NMDA receptors, to produce anticonvulsant effects. nih.govjchemrev.com Certain thioalkyl derivatives of pyridine have demonstrated a broad spectrum of neuropsychotropic effects, including significant anxiolytic activity—in some cases several times more potent than diazepam—along with anticonvulsant and antidepressant effects. nih.gov The pyridine alkaloid piperine (B192125) has also been reported to have a wide-ranging anticonvulsant influence. researchgate.net

Target-Specific Modulation and Mechanism of Action Studies

Understanding the specific molecular targets of diazepine and pyridine derivatives is crucial for drug development. Receptor binding assays have identified interactions with several key receptor families, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Receptor Binding Assays (e.g., G-protein Coupled Receptors, Orexin (B13118510) Receptors, Cannabinoid Receptors)

G-protein Coupled Receptors (GPCRs) GPCRs are the largest family of membrane receptors and are the target for approximately 40% of prescribed medicines. frontiersin.org Their structural conservation across the family makes them highly druggable targets. frontiersin.orgacs.org The orexin and cannabinoid receptors are prominent members of the GPCR family and are modulated by pyridine and diazepine derivatives, respectively. nih.govnih.gov

Orexin Receptors The orexin system, which includes the GPCRs OX₁ and OX₂, plays a central role in regulating sleep, arousal, and reward behaviors. nih.govresearchgate.net Modulation of these receptors is a key strategy for treating insomnia and potentially other psychiatric disorders. nih.govacs.org A number of pyridine-containing compounds have been developed as potent orexin receptor antagonists. nih.gov More recently, pyridine-fused dihydroimidazolimine analogs have been identified as a novel class of orexin receptor agonists, with one compound showing a respectable EC₅₀ of 339 nM for the OX₂ receptor. nih.gov

Cannabinoid Receptors The cannabinoid receptors, CB1 and CB2, are also GPCRs that are part of the endocannabinoid system. The CB2 receptor is primarily expressed in immune tissues, making it a target for treating inflammatory conditions. mdpi.com A high-throughput screening campaign identified 1,4-diazepane compounds as potent and selective CB2 receptor agonists. nih.gov These compounds were subsequently optimized to improve their metabolic stability. nih.gov Studies have also shown that the endocannabinoid system is involved in modulating seizures, and combining CB1 receptor agonists with diazepam can have significant effects. nih.gov

GABA-A Receptors While not a GPCR, the GABA-A receptor is a critical target for many CNS-active drugs. Benzodiazepines like diazepam exert their anxiolytic, anticonvulsant, and muscle-relaxant effects by binding to a specific site on the GABA-A receptor, allosterically enhancing the action of the inhibitory neurotransmitter GABA. nih.govnih.gov Homology modeling and docking studies have been used to identify the binding pocket for diazepam, which is located at the interface of the α and γ subunits of the receptor. nih.govresearchgate.net This understanding paves the way for the structure-based design of new modulators. nih.gov

| Compound Class | Receptor Target | Activity | Significance | Reference |

|---|---|---|---|---|

| 1,4-Diazepane derivatives | Cannabinoid Receptor 2 (CB2) | Potent and selective agonists. | Potential for treating inflammatory conditions. | nih.gov |

| Substituted Piperidines (containing pyridine moiety) | Orexin Receptors (OX₁/OX₂) | Potent antagonists. | Treatment of sleep disorders and potentially drug addiction. | nih.gov |

| Pyrido-fused dihydroimidazolimines | Orexin Receptor 2 (OX₂) | Novel agonists. | Potential for treating narcolepsy. | nih.gov |

| Diazepam (Benzodiazepine) | GABA-A Receptor | Positive allosteric modulator. | Mechanism for anxiolytic, anticonvulsant, and sedative effects. | nih.govnih.gov |

Enzyme Inhibition Assays (e.g., Kinases, Carbonic Anhydrases, Viral Proteases like SARS-CoV-2 Mpro)

The 1,4-diazepane scaffold is a versatile structure that has been investigated for its potential to inhibit a range of enzymes implicated in various diseases. While specific inhibitory data for 1-(3-Methylpyridin-4-YL)-1,4-diazepane against kinases, carbonic anhydrases, and viral proteases is not extensively documented in publicly available research, the activities of its derivatives and related compounds provide significant insights into its potential pharmacological profile.

Kinase Inhibition: Protein kinases are critical targets in drug discovery, particularly in oncology. nih.govdrugdiscoverytrends.combenthamdirect.com High-throughput screening (HTS) is a primary method for identifying new kinase inhibitors from large chemical libraries. nih.govdrugdiscoverytrends.combenthamdirect.comnih.govacs.org The development of efficient, cost-effective assay methodologies, such as fluorescence-based ADP detection, has facilitated large-scale screening campaigns. nih.gov Although direct evidence for this compound is limited, the broader class of pyridine-containing compounds has been explored for kinase inhibitory activity. For instance, pyridodiazepines have been investigated as inhibitors of Aurora kinases, which are crucial for cell cycle regulation. nih.gov

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are metalloenzymes involved in physiological processes like pH regulation. nih.govmdpi.com Their inhibition has therapeutic applications in conditions such as glaucoma and cancer. mdpi.comrsc.org Pyridine-3-sulfonamide derivatives have been synthesized and shown to be potent, selective inhibitors of human CA isoforms, particularly the tumor-associated hCA IX and hCA XII. mdpi.comrsc.orgmdpi.com Some pyrazolo[4,3-c]pyridine sulfonamides have demonstrated inhibitory constants (Ki) in the nanomolar range against various CA isoforms. nih.govresearchgate.net These findings suggest that the pyridine moiety within this compound could serve as a basis for designing novel CA inhibitors.

Viral Protease Inhibition (SARS-CoV-2 Mpro): The main protease (Mpro) of SARS-CoV-2 is a key enzyme in the viral life cycle, making it a prime target for antiviral drug development. nih.govnih.gov HTS of compound libraries has been instrumental in identifying inhibitors of SARS-CoV-2 Mpro. nih.govoup.comacs.org Several studies have highlighted the potential of 1,4-diazepane and benzodiazepine derivatives as SARS-CoV-2 Mpro inhibitors. These compounds can act as either reversible or irreversible inhibitors, often by forming a covalent bond with the catalytic cysteine residue in the Mpro active site. The structural diversity of these inhibitors provides a strong foundation for further optimization to develop potent antiviral agents. oup.com

Modulation of Epigenetic Targets (e.g., Bromodomain-containing proteins)

Epigenetic mechanisms, including the recognition of acetylated histones by bromodomains, are critical for gene regulation and have emerged as important therapeutic targets in cancer and inflammation. nih.gov The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers. nih.govwikipedia.orgoup.com

A notable example of a 1,4-diazepane derivative with potent epigenetic modulatory activity is JQ1 , a thieno-triazolo-1,4-diazepine. nih.govwikipedia.orgresearchgate.net JQ1 is a potent and selective inhibitor of the BET family of bromodomains. wikipedia.org It competitively binds to the acetyl-lysine binding pockets of BRD4, displacing it from chromatin and thereby modulating the transcription of target genes, including the c-Myc oncogene. nih.govresearchgate.net The chemical structure of JQ1 features the characteristic diazepine ring fused with thiophene (B33073) and triazole rings. wikipedia.org The discovery and development of JQ1 have validated BET bromodomains as a druggable target and have spurred the clinical development of related inhibitors for various cancers. wikipedia.orgresearchgate.net

While JQ1 itself is a thieno-triazolo-1,4-diazepine, its success underscores the potential of the broader 1,4-diazepane scaffold, including this compound, as a template for designing novel modulators of epigenetic targets.

In Vitro Biological Evaluations

Cell-Based Assays for Efficacy and Selectivity Profiling

Cell-based assays are crucial for evaluating the efficacy and selectivity of new chemical entities in a biologically relevant context. For compounds like this compound and its derivatives, these assays are typically focused on their potential anticancer properties.

Several studies have reported the synthesis and evaluation of novel 1,4-diazepane and 1,4-benzodiazepine derivatives for their ability to inhibit the proliferation of tumor cells. nih.govresearchgate.netresearchgate.net For example, a series of 7-(1,4-diazepan)-substituted nih.govmdpi.comoxazolo[4,5-d]pyrimidines were screened against the NCI-60 panel of human cancer cell lines. researchgate.net Two compounds from this series demonstrated significant growth inhibitory (GI50 in the range of 0.9-1.9 μM), cytostatic (TGI of 2.1-3.6 μM), and cytotoxic (LC50 of 5.9-7.4 μM) activities against several cancer subpanels. researchgate.net

Similarly, novel 1,4-benzodiazepine derivatives have shown antiproliferative activities in the micromolar range against various tumor cell lines, with some compounds exhibiting selectivity for specific cancer types like melanoma. nih.gov In another study, a series of benzo[b]pyrano[2,3-e] nih.govnih.govdiazepines were evaluated for their cytotoxic effects against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines, with some analogues displaying promising IC50 values. mdpi.com The cytotoxic activities of certain 1,4-diazepane-based sigma receptor ligands have also been assessed, with some showing low toxicity in cell lines like SH-SY5Y and PANC1. nih.gov

These findings highlight the utility of cell-based assays in profiling the anticancer potential of the 1,4-diazepane scaffold and identifying derivatives with potent and selective activity.

High-Throughput Screening (HTS) Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify "hits" with desired biological activity. nih.govnih.govnih.gov For a compound class like this compound and its derivatives, HTS is employed to screen for various activities, including enzyme inhibition and receptor binding.

The process typically involves the use of diverse chemical libraries, which can range from commercially available collections to custom-synthesized libraries focused on a particular chemical scaffold. selleckchem.com For instance, screening libraries for kinase inhibitors are widely used due to the importance of kinases as drug targets. nih.govdrugdiscoverytrends.combenthamdirect.com Similarly, extensive HTS campaigns have been conducted to identify inhibitors of viral proteases like the SARS-CoV-2 Mpro. nih.govoup.comacs.org

HTS assays are designed for automation and are often based on fluorescence, luminescence, or absorbance readouts. For example, a cell-based ZIKV protease inhibition assay was developed for HTS, relying on the cleavage of a modified firefly luciferase. nih.gov In the context of kinase inhibitor screening, assays that detect the production of ADP are common. nih.gov The choice of the screening library and assay format is critical and is guided by the specific biological target and the desired therapeutic outcome.

In Vivo Efficacy Studies in Preclinical Models

Assessment in Relevant Disease Models

Following promising in vitro results, the in vivo efficacy of lead compounds is assessed in relevant preclinical disease models. For derivatives of this compound, these models would primarily include those for cancer and neurodegenerative diseases, reflecting the main therapeutic areas of interest for this chemical class.

Cancer Models: The in vivo anticancer potential of 1,4-diazepane and related benzodiazepine derivatives has been investigated in various preclinical cancer models. For example, the BET bromodomain inhibitor JQ1 has demonstrated efficacy in mouse models of NUT midline carcinoma, acute myeloid leukemia (AML), and multiple myeloma (MM). wikipedia.org In another study, quinazoline-based pyrimidodiazepines exhibited high cytotoxic activity, with one compound being significantly more potent than the standard anticancer drug doxorubicin against several cancer cell lines in vitro, suggesting its potential for in vivo studies. rsc.org

Neurodegenerative Disease Models: The 1,4-diazepane scaffold is also of interest for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govcsu.edu.aumdpi.comresearchgate.netnih.gov Preclinical studies often utilize rodent models that replicate aspects of these diseases. csu.edu.aumdpi.comnih.gov For instance, a repeat-dosing paradigm for diazepam, a well-known benzodiazepine, has been developed in rats to study its long-term effects in seizure models, which can be relevant for understanding its neuroprotective potential. nih.gov The development of robust preclinical models that accurately reflect the human disease process is crucial for the successful translation of potential therapeutics. mdpi.comnih.gov

These in vivo studies are essential for evaluating the therapeutic potential of compounds like this compound and its derivatives, providing critical information on their efficacy and mechanism of action in a whole-organism context.

Target Engagement and Receptor Occupancy Studies in Organisms

Comprehensive searches of scientific literature and patent databases did not yield specific data on the in vivo target engagement or receptor occupancy of this compound or its closely related derivatives. Publicly available research detailing the direct interaction of this compound with its putative biological targets in living organisms is not available at this time.

While direct studies on this compound are absent, the broader class of 1,4-diazepane derivatives has been the subject of pharmacological research, offering insights into potential methodologies for future investigations.

Methodological Approaches for Target Engagement Studies

The investigation of target engagement and receptor occupancy in vivo is crucial for understanding the pharmacological effects of a compound. Standard methodologies employed for similar central nervous system (CNS) active agents include:

Radioligand Binding Assays: In vivo receptor occupancy can be determined using a tracer radioligand technique. This method involves administering the unlabeled drug candidate (e.g., a 1,4-diazepane derivative) to animal models, followed by a radiolabeled ligand with known affinity for the target receptor. By measuring the displacement of the radioligand, researchers can calculate the percentage of the target receptor occupied by the drug candidate at various doses and time points. For instance, studies on benzodiazepines have successfully used radiolabeled ligands like [³H]Ro 15-1788 and [³H]flunitrazepam to quantify receptor occupancy in the brain and correlate it with pharmacodynamic effects. nih.govnih.gov

Positron Emission Tomography (PET): PET imaging is a non-invasive technique that allows for the visualization and quantification of receptor occupancy in living organisms, including humans. A radiolabeled form of the drug candidate or a specific receptor ligand is administered, and its distribution and binding in the brain are monitored. Competitive blocking studies, where the unlabeled drug is administered to displace the radiotracer, can provide a direct measure of target engagement and help establish a dose-response relationship.

Context from Related 1,4-Diazepane Derivatives

Research into other substituted 1,4-diazepane compounds highlights the diverse range of biological targets for this scaffold. Various derivatives have been synthesized and evaluated for their affinity and activity at different receptors, suggesting potential avenues for the investigation of this compound.

Sigma Receptors: A series of chiral non-racemic 1,4-diazepanes derived from (S)-serine were synthesized and found to have a notable affinity for sigma-1 (σ₁) receptors, with one derivative, 1,4-dibenzyl derivative 4a, showing a Kᵢ value of 7.4 nM. nih.gov Homologation from a piperazine (B1678402) to a 1,4-diazepane ring structure significantly improved σ₁ receptor affinity and selectivity over the σ₂ subtype. nih.gov

Serotonin (5-HT) Receptors: Substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides have been designed and evaluated as potent antagonists for the 5-HT₆ receptor, a target implicated in cognitive disorders. openpharmaceuticalsciencesjournal.com In these studies, a basic amine function within the 1,4-diazepane ring was considered essential for receptor binding. openpharmaceuticalsciencesjournal.com

General CNS Applications: The 1,4-diazepine ring system is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous clinically successful CNS-active agents, most notably the benzodiazepines. scispace.com This has spurred the synthesis of a wide array of derivatives targeting various CNS receptors. scispace.com

While these studies provide a framework for the potential pharmacological profiling of this compound, the absence of specific experimental data precludes a detailed discussion of its target engagement and receptor occupancy in organisms. Further preclinical research would be required to elucidate these properties.

Structure Activity Relationship Sar and Structure Pharmacological Relationship Spr of 1 3 Methylpyridin 4 Yl 1,4 Diazepane Derivatives

Impact of Substituents on Biological Activity and Potency

The pyridine (B92270) ring is a common pharmacophore in many FDA-approved drugs. acs.orgnih.gov The position and nature of substituents on this ring can significantly alter a compound's pharmacological properties. In the case of 1-(3-methylpyridin-4-yl)-1,4-diazepane, the 3-methyl group is a key feature.

The introduction of a methyl group can influence ligand-target interactions in several ways:

Steric Effects : The methyl group occupies a specific volume in space, which can either promote a favorable orientation within a binding pocket or cause steric hindrance that prevents optimal binding. Its position at the 3-position of the pyridine ring directs the substituent away from the diazepane linkage, potentially allowing the pyridine nitrogen to engage in crucial hydrogen bonding or other interactions without interference.

Electronic Effects : As an electron-donating group, the methyl group can increase the electron density of the pyridine ring. acs.org This modification can enhance the nucleophilicity at the C3 position and influence the basicity of the pyridine nitrogen, which may be critical for forming hydrogen bonds with amino acid residues in a target protein.

Hydrophobicity : The addition of a methyl group increases the local hydrophobicity of the molecule. This can be advantageous if the binding site has a corresponding hydrophobic pocket, leading to a stronger binding affinity. Research on other molecular scaffolds has shown that adding a methyl group can boost activity by a factor of ten or more in some cases. nih.gov

Studies on analogous pyridine derivatives have demonstrated that even minor changes, such as the position or presence of a methyl group, can lead to significant variations in biological activity. acs.orgnih.gov For example, in a series of pyridine derivatives, the position of a methyl group was found to be a determining factor for their antiproliferative activity against various cancer cell lines. nih.gov

The 1,4-diazepane ring is a seven-membered heterocycle known for its conformational flexibility. Unlike more rigid six-membered rings like piperidine (B6355638) or piperazine (B1678402), the diazepane ring can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. nih.govresearchgate.net This flexibility can be both an advantage and a challenge in drug design.

The specific conformation adopted by the 1,4-diazepane ring is critical for how a ligand presents its pharmacophoric features to a biological target. researchgate.netchemisgroup.us The orientation of substituents on the diazepane ring is dictated by the ring's conformation, which in turn affects the molecule's ability to fit into a binding site. nih.gov

Key aspects of the 1,4-diazepane ring's influence include:

Conformational Mimicry : The flexible diazepane ring can allow a molecule to adapt its shape to match the topology of a receptor's binding site. Studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have shown that these molecules can exist in a low-energy twist-boat conformation, which is believed to mimic the bioactive conformation. nih.gov

Binding and Selectivity : The ability to adopt different conformations can influence a ligand's selectivity for different receptor subtypes. A specific conformation might be required for high-affinity binding to one receptor, while a different conformation might be favored by another. For instance, in a series of diazepane-containing derivatives developed as sigma receptor (σR) ligands, the bulky diazepane spacer was found to retain or even improve affinity for both σ1 and σ2 subtypes compared to a more rigid piperidine ring. nih.gov

Structural Rigidity : While flexibility can be beneficial, in some cases, it can also lead to a loss of entropy upon binding, which is energetically unfavorable. Therefore, strategies to rigidify the diazepane ring, such as introducing fused rings or bulky substituents, can sometimes lead to an increase in potency by "pre-organizing" the molecule in its bioactive conformation.

Crystal structure analysis of various 1,4-diazepane derivatives has often shown the seven-membered ring adopting a twisted chair conformation. researchgate.net The specific conformation and the resulting spatial arrangement of substituents are key determinants of the molecule's interaction with its biological target, ultimately governing its potency and selectivity.

Pharmacophore Modeling and Rational Ligand Design

Pharmacophore modeling is a powerful computational technique used in rational drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For this compound derivatives, this approach can be used to develop a model that guides the design of new, more potent, and selective ligands.

A pharmacophore model for this class of compounds would typically define the spatial relationships between key features such as:

Hydrogen bond acceptors (e.g., the pyridine nitrogen).

Hydrogen bond donors.

Hydrophobic regions (e.g., the methyl group and parts of the diazepane ring).

Positive ionizable features (e.g., the second nitrogen of the diazepane ring, if protonated).

By aligning a set of active molecules and identifying their common structural features, a 3D pharmacophore hypothesis can be generated. This model can then be used to screen virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. It also provides a blueprint for the rational design of novel derivatives by suggesting where to place certain functional groups to enhance interactions with the target receptor. For example, if the model indicates an unoccupied hydrophobic pocket, a new analog could be designed with an additional hydrophobic group at the corresponding position to improve binding affinity.

Analog Synthesis and Systematic Biological Evaluation for SAR Elucidation

The elucidation of a comprehensive SAR for this compound derivatives requires the synthesis and systematic biological evaluation of a library of analogs. This process involves making targeted modifications to the parent structure and assessing how these changes affect biological activity.

Key synthetic strategies could include:

Modification of the Pyridine Ring : Synthesizing analogs with different substituents at the 3-position (e.g., ethyl, chloro, methoxy) or moving the methyl group to other positions (e.g., 2-, 5-, or 6-position) to probe the steric and electronic requirements of the binding site.

Substitution on the Diazepane Ring : Introducing various substituents on the second nitrogen atom (N4) or on the carbon atoms of the diazepane ring. This can modulate the molecule's polarity, lipophilicity, and conformational preferences.

Ring Modification : Replacing the 1,4-diazepane ring with other cyclic amines (e.g., piperazine, homopiperazine) to understand the importance of ring size and flexibility.

Once synthesized, these analogs would be subjected to a battery of biological assays to determine their potency, efficacy, and selectivity. The data generated from these evaluations are then compiled to build a detailed SAR profile.

The following table illustrates a hypothetical SAR study for a series of analogs, showing how modifications could influence activity at a given target.

| Compound ID | R1 (on Pyridine) | R2 (on Diazepane N4) | Activity (IC50, nM) |

| 1 | 3-CH₃ | H | 50 |

| 2 | 3-H | H | 250 |

| 3 | 3-Cl | H | 75 |

| 4 | 3-CH₃ | CH₃ | 25 |

| 5 | 3-CH₃ | Benzyl | 10 |

This table is for illustrative purposes only and does not represent actual experimental data.

Strategies for Optimization of Potency and Selectivity based on SAR Data

The SAR data obtained from the systematic evaluation of analogs provides the foundation for optimizing lead compounds. The goal is to enhance potency and selectivity while maintaining or improving other drug-like properties.

Common optimization strategies include:

Fine-Tuning Substituents : Based on the initial SAR, promising substituents can be further refined. For example, if a benzyl group at the N4 position of the diazepane ring (as in Compound 5 in the table above) shows a significant increase in potency, various substituted benzyl groups (e.g., 4-fluoro, 4-methoxy) could be explored to further enhance binding.

Conformational Constraint : If SAR data suggests that a particular conformation is preferred for binding, the molecule can be modified to favor that conformation. This can be achieved by introducing bulky groups, creating ring fusions, or incorporating double bonds to reduce the rotational freedom of the molecule. chemisgroup.us

Bioisosteric Replacement : Functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres) but may lead to improved potency, selectivity, or metabolic stability. For example, a phenyl ring could be replaced with a thiophene (B33073) or pyridine ring.

Through an iterative process of design, synthesis, and testing, guided by the evolving SAR and SPR data, derivatives of this compound can be optimized to yield compounds with superior pharmacological profiles.

Computational Chemistry and Cheminformatics for 1 3 Methylpyridin 4 Yl 1,4 Diazepane Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. nih.gov This technique is crucial for screening large compound libraries and for understanding the fundamental molecular basis of a drug's mechanism of action. nih.gov For 1-(3-Methylpyridin-4-yl)-1,4-diazepane, which is recognized as a histamine (B1213489) H4 receptor (H4R) antagonist, docking simulations are instrumental in elucidating its binding mode within the receptor. mdpi.comscbt.com

Given that a definitive crystal structure for the H4R is not always available, homology models are often constructed, frequently using the crystal structure of the related histamine H1 receptor as a template. mdpi.com Docking this compound into such a model helps identify the putative binding pocket and the key amino acid residues that stabilize the ligand-receptor complex.

Table 1: Predicted Key Molecular Interactions for this compound at the Histamine H4 Receptor

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue(s) |

| Ionic Interaction / H-Bond | Protonated Amine (Diazepane Ring) | Aspartate (e.g., D3.32) |

| π-π Stacking | Pyridine (B92270) Ring | Tyrosine, Phenylalanine |

| Hydrogen Bonding | Nitrogen atoms (Pyridine/Diazepane) | Serine, Threonine |

| Hydrophobic Interactions | Methyl Group, Diazepane Ring | Leucine, Valine, Isoleucine |

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those most likely to bind to a drug target. nih.gov Using the validated docking protocol for this compound and its target receptor, researchers can screen thousands or millions of commercially or virtually available analogs. This process filters vast chemical spaces to a manageable number of "hits" for subsequent experimental testing. The screening can identify novel scaffolds or derivatives of the parent compound with predicted improvements in binding affinity, selectivity over other histamine receptor subtypes, or other desirable physicochemical properties.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov By simulating the motions of the ligand, receptor, and surrounding solvent molecules, MD can be used to assess the stability of the docked pose and analyze the conformational flexibility of the ligand. For this compound, MD simulations can validate the key interactions predicted by docking, revealing whether crucial hydrogen bonds or ionic interactions are maintained throughout the simulation. rsc.org This technique is also vital for understanding the conformational behavior of the seven-membered diazepane ring, which can adopt multiple low-energy conformations that influence its binding profile. The stability of the complex is often evaluated by monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand from its initial docked position over the course of the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. nih.govacademicjournals.org These models are built on the principle that variations in the structural or physicochemical properties of a molecule are responsible for changes in its biological effects.

To develop a QSAR model for this compound and its analogs, a dataset of compounds with experimentally determined biological activities (e.g., binding affinity for H4R) is required. For each compound, a set of molecular descriptors is calculated, which can include physicochemical properties (e.g., LogP, polar surface area), electronic properties, and topological indices. academicjournals.orgnih.gov Multiple linear regression or machine learning algorithms are then used to generate a mathematical equation that links these descriptors to activity. researchgate.net

A robust QSAR model must be rigorously validated to ensure its predictive power. nih.gov This involves internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a test set of compounds not included in model training. nih.govnih.gov Studies on related diazepine (B8756704) derivatives have yielded statistically significant models, demonstrating the utility of this approach. nih.govresearchgate.net

Table 2: Representative Validation Parameters for a Predictive QSAR Model

| Parameter | Description | Typical Value | Source |

| R² | Coefficient of determination; measures goodness-of-fit. | > 0.6 | nih.gov |

| Q² | Cross-validated R²; measures internal predictive ability. | > 0.5 | nih.gov |

| R²_pred | R² for the external test set; measures external predictive ability. | > 0.5 | nih.gov |

Key descriptors often identified in QSAR studies on similar heterocyclic compounds include the partition coefficient (LogP), which relates to membrane permeability, as well as the hydrophobic and polar surface areas, which are critical for receptor binding and solubility. nih.gov

Once a predictive and validated QSAR model is established, it becomes a powerful tool for de novo design and lead optimization. nih.gov Instead of relying solely on existing compound libraries, researchers can use the QSAR model to computationally design novel analogs of this compound that are predicted to have enhanced activity. For instance, the model can predict the effect of adding different substituents at various positions on the pyridine or diazepane rings. This allows for the in silico exploration of chemical space to prioritize the synthesis of only the most promising candidates, saving significant time and resources in the drug development pipeline. nih.gov This approach effectively combines the predictive power of QSAR with medicinal chemistry intuition to optimize lead compounds.

Application of Deep Reinforcement Learning in De Novo Drug Design for Diazepane Scaffolds

The advent of artificial intelligence has revolutionized the field of drug discovery, with deep reinforcement learning (DRL) emerging as a powerful strategy for the de novo design of molecules with desired pharmacological properties. arxiv.orgnih.govnih.gov This approach is particularly relevant for optimizing and exploring novel chemical matter based on specific molecular scaffolds, such as the diazepane core found in this compound.

The DRL framework for drug design typically integrates two deep neural networks: a generative model and a predictive model. nih.gov The generative model, often a recurrent neural network (RNN), learns the syntax of chemical representations, such as SMILES strings, to generate novel, chemically valid molecules. arxiv.orgnih.govnih.gov The predictive model is trained to forecast the desired properties of the generated compounds, such as binding affinity to a specific target or other physicochemical characteristics. arxiv.orgnih.govnih.gov

These two models work in concert within a reinforcement learning loop. The generative model acts as the "agent," creating new molecules, while the predictive model serves as the "critic," evaluating the generated molecules and providing a reward or penalty. nih.gov This iterative process biases the generation of new chemical structures towards those with optimized properties. nih.govnih.gov

In the context of diazepane scaffolds, a DRL model could be trained on a large dataset of known diazepane-containing molecules and their associated biological activities. The model would then be tasked with generating novel diazepane derivatives with, for example, enhanced selectivity for a particular receptor subtype or improved metabolic stability. A proof-of-concept study has demonstrated the utility of this approach in designing novel putative inhibitors for targets like Janus protein kinase 2 (JAK2). arxiv.orgnih.gov

Illustrative De Novo Design Cycle using Deep Reinforcement Learning for Diazepane Scaffolds:

| Step | Description |

| 1. Pre-training | A generative RNN is trained on a large corpus of diverse molecules to learn the rules of chemical structure and generate valid SMILES strings. |

| 2. Fine-tuning | The pre-trained model is fine-tuned on a smaller, specific dataset of diazepane-containing compounds to focus the generation on the desired chemical space. |

| 3. Property Prediction | A predictive model is trained to correlate molecular structures with a desired property (e.g., high affinity for a target, low toxicity). |

| 4. Reinforcement Learning | The generative and predictive models are coupled. The generative model produces novel diazepane derivatives, which are scored by the predictive model. The model is rewarded for generating molecules with desirable scores, thus optimizing the generation process. |

| 5. Iteration and Analysis | The cycle is repeated, and the top-scoring virtual compounds are identified for further investigation and potential synthesis. |

This methodology allows for the rapid exploration of vast chemical space around the diazepane scaffold, potentially leading to the discovery of novel drug candidates with superior properties compared to existing molecules.

Bioinformatic and Chemoinformatic Tools for Target Identification and Validation

Identifying the biological targets of a compound is a critical step in understanding its mechanism of action and potential therapeutic applications. For a novel or under-characterized compound like this compound, a variety of bioinformatic and chemoinformatic tools can be employed for target identification and validation. nih.govresearchgate.net

These computational approaches leverage large biological and chemical databases to predict potential protein targets for a given small molecule. nih.gov The primary methods can be broadly categorized as ligand-based and structure-based approaches.

Ligand-Based Methods: These methods rely on the principle of "guilt-by-association," where the biological activity of a query molecule is inferred from the known activities of structurally similar compounds. nih.gov

Chemical Similarity Searching: This involves screening large databases of bioactive molecules, such as ChEMBL, to find compounds with a high degree of structural similarity to this compound. nih.gov The known targets of these similar molecules are then considered as potential targets for the query compound.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. By creating a pharmacophore model from this compound, databases can be searched for other molecules that fit the model, and their known targets can be investigated.

Machine Learning Models: Statistical models can be trained on large datasets of compound-target interactions to predict the probability of a new molecule binding to a specific target. nih.gov

Structure-Based Methods: When the 3D structure of a potential protein target is known, structure-based methods can be used to predict binding.

Molecular Docking: This technique computationally simulates the binding of a ligand (this compound) into the active site of a protein. The docking score provides an estimate of the binding affinity. Panel docking, where a compound is docked against a wide array of protein structures, can be used for target prediction. nih.gov

Illustrative Predicted Off-Targets for a Diazepane Scaffold using a Similarity-Based Approach:

| Predicted Off-Target Family | Rationale for Prediction | Potential Implication |

| G-Protein Coupled Receptors (GPCRs) | The diazepane scaffold is present in many known GPCR ligands. | Potential for CNS side effects or polypharmacology. |

| Ion Channels | Certain diazepine derivatives are known to modulate ion channel activity. | Possible effects on neuronal excitability or cardiac function. |

| Kinases | The pyridine moiety is a common feature in kinase inhibitors. | Potential for anti-inflammatory or anti-proliferative activity. |

Once a list of potential targets is generated, bioinformatic tools are used for target validation. This involves analyzing the predicted targets in the context of biological pathways, disease associations, and gene expression data to prioritize the most promising candidates for experimental validation. nih.govfrontiersin.org For instance, tools that analyze protein-protein interaction networks can help to understand the broader biological context of a potential target. frontiersin.org

The integration of these computational approaches provides a powerful framework for elucidating the pharmacological profile of compounds like this compound, thereby accelerating the drug discovery and development process.

Pharmacokinetic Pk and Pharmacodynamic Pd Considerations for 1 3 Methylpyridin 4 Yl 1,4 Diazepane

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

No specific data has been published regarding the ADME profile of 1-(3-Methylpyridin-4-YL)-1,4-diazepane.

In Vitro Metabolic Stability and Metabolite Identification

There are no publicly available studies detailing the in vitro metabolic stability of this compound in liver microsomes or other metabolic systems. Consequently, information on its metabolic pathways and the identity of its metabolites has not been characterized.

Membrane Permeability and Prediction of Blood-Brain Barrier Penetration

Specific experimental data on the membrane permeability of this compound is not available. While the broader class of 1,4-benzodiazepines is known for its ability to cross the blood-brain barrier, specific predictions or experimental validations for this particular compound have not been published. researchgate.net

Prediction and Assessment of Drug-Drug Interaction Potential

There is no available information from in vitro or in vivo studies to assess the potential of this compound to act as an inhibitor or inducer of key drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms.

Pharmacodynamic Markers and Biomarker Identification in Preclinical Models

While one source suggests that this compound may exhibit biological activity as a T-type calcium channel blocker and a modulator of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), the primary research supporting this claim, including pharmacodynamic markers or biomarkers of its activity in preclinical models, is not detailed in the available literature.

Preclinical Pharmacokinetic-Pharmacodynamic Correlations for Efficacy and Safety

Due to the absence of both preclinical pharmacokinetic data and efficacy or safety studies in the public domain, no pharmacokinetic-pharmacodynamic (PK-PD) correlations can be established for this compound. The establishment of such relationships is critical for understanding the exposure-response profile of a compound and for predicting its behavior in further studies.

Future Research Directions and Translational Perspectives for 1 3 Methylpyridin 4 Yl 1,4 Diazepane

Development of Highly Selective and Potent Therapeutic Agents Based on the Scaffold

A primary objective in medicinal chemistry is the iterative optimization of a lead compound to enhance its potency against a desired biological target while minimizing off-target effects. The 1-(3-Methylpyridin-4-YL)-1,4-diazepane scaffold provides a versatile template for such optimization. Future research will likely focus on systematic structure-activity relationship (SAR) studies to develop derivatives with superior selectivity and efficacy.

Research into related 1,4-diazepane compounds has demonstrated that modifications at various positions can dramatically influence biological activity. For instance, in a series of 1,4-diazepane-based sigma receptor (σR) ligands, the replacement of a piperidine (B6355638) ring with the larger diazepane spacer improved affinity for both σ1 and σ2 receptor subtypes. nih.gov Further substitution on aryl moieties attached to the diazepane core led to compounds with high affinity and selectivity. nih.gov Similarly, studies on 1,4-diazepane derivatives as Cannabinoid receptor 2 (CB2) agonists showed that strategic chemical modifications could overcome initial problems with low metabolic stability, yielding compounds with robust pharmacokinetic profiles. nih.gov

Future development of the this compound scaffold would involve: